![molecular formula C34H30O9 B12308972 2-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chroman-4-one](/img/structure/B12308972.png)
2-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La sophoraflavanone H est un composé flavonoïde prénylé isolé des racines de Sophora moorcroftiana, une plante appartenant à la famille des Fabacées . Ce composé est connu pour ses diverses activités biologiques et a fait l'objet de nombreuses études scientifiques en raison de ses applications thérapeutiques potentielles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La sophoraflavanone H peut être synthétisée par le biais de plusieurs réactions chimiques impliquant des précurseurs flavonoïdes. Une méthode courante implique la prénylation des flavanones à l'aide de bromure de prényle en présence d'une base telle que le carbonate de potassium . La réaction se produit généralement dans un solvant organique tel que l'acétone ou l'éthanol sous reflux .
Méthodes de production industrielle
La production industrielle de sophoraflavanone H implique l'extraction du composé des racines de Sophora moorcroftiana. Le processus d'extraction comprend le séchage et la mouture de la matière végétale, suivis d'une extraction par solvant à l'aide de méthanol ou d'éthanol . L'extrait est ensuite purifié par des techniques chromatographiques pour isoler la sophoraflavanone H .
Analyse Des Réactions Chimiques
Types de réactions
La sophoraflavanone H subit diverses réactions chimiques, notamment :
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux en conditions acides.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol en conditions douces.
Substitution : Chlorures d'acyle en présence d'une base telle que la pyridine ou la triéthylamine.
Principaux produits formés
Oxydation : Formation de quinones et autres dérivés oxydés.
Réduction : Formation de dérivés flavonoïdes réduits avec des groupes fonctionnels modifiés.
Substitution : Formation de dérivés flavonoïdes acylés ou alkylés.
Applications de la recherche scientifique
Chimie : Utilisé comme précurseur pour la synthèse d'autres flavonoïdes bioactifs.
Biologie : Présente des activités antibactériennes, antifongiques et antivirales significatives.
Médecine : Investigé pour ses propriétés anti-inflammatoires, anticancéreuses et antioxydantes.
Industrie : Utilisation potentielle dans le développement de conservateurs naturels et de produits cosmétiques.
Mécanisme d'action
La sophoraflavanone H exerce ses effets biologiques par le biais de divers mécanismes moléculaires :
Activité antibactérienne : Inhibe la croissance bactérienne en perturbant l'intégrité de la membrane cellulaire et en interférant avec les enzymes bactériennes essentielles.
Activité anti-inflammatoire : Module les voies inflammatoires en inhibant la production de cytokines pro-inflammatoires et d'enzymes telles que la cyclooxygénase.
Activité anticancéreuse : Induit l'apoptose dans les cellules cancéreuses en activant les caspases et en perturbant la fonction mitochondriale.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other bioactive flavonoids.
Biology: Exhibits significant antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its anti-inflammatory, anticancer, and antioxidant properties.
Industry: Potential use in the development of natural preservatives and cosmetic products.
Mécanisme D'action
Sophoraflavanone H exerts its biological effects through various molecular mechanisms:
Antibacterial Activity: Inhibits bacterial growth by disrupting cell membrane integrity and interfering with essential bacterial enzymes.
Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
Composés similaires
Sophoraflavanone G : Un autre flavonoïde prénylé avec des activités biologiques similaires.
Kurarinone : Un flavonoïde avec de fortes propriétés antibactériennes et anticancéreuses.
Kushenol A et I : Flavonoïdes prénylés avec une activité œstrogénique.
Unicité
La sophoraflavanone H est unique en raison de son motif de prénylation spécifique et de la présence de multiples groupes hydroxyle, qui contribuent à ses diverses activités biologiques . Sa capacité à moduler diverses voies moléculaires en fait un candidat prometteur pour les applications thérapeutiques .
Propriétés
IUPAC Name |
2-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O9/c1-16(2)3-8-22-25(38)13-27(40)32-28(41)15-29(43-34(22)32)23-12-24-30(14-26(23)39)42-33(17-4-6-19(35)7-5-17)31(24)18-9-20(36)11-21(37)10-18/h3-7,9-14,29,31,33,35-40H,8,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERWTIGGXDMTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)OC(C4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
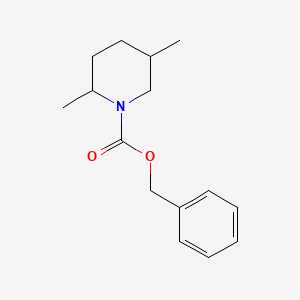

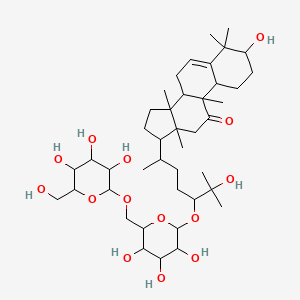
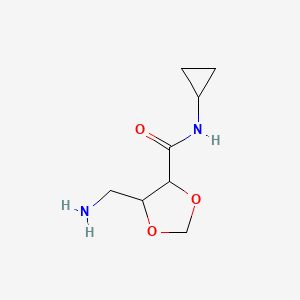
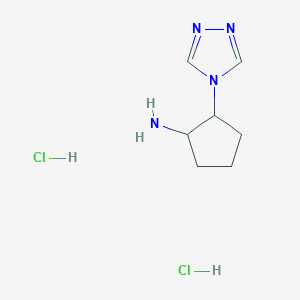
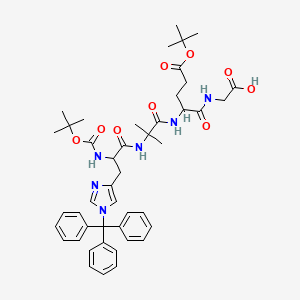
![4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12308913.png)
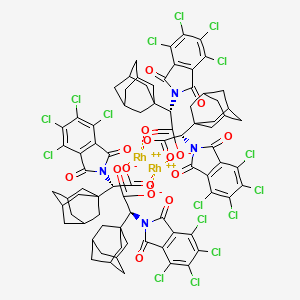
![2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B12308926.png)
![2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12308948.png)
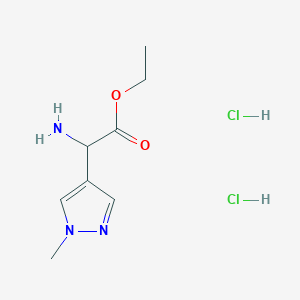
![rac-tert-butyl N-[(1R,3S)-3-(sulfamoylmethyl)cyclopentyl]carbamate, cis](/img/structure/B12308962.png)
![2-[2-(4-Ethylphenyl)ethoxy]acetic acid](/img/structure/B12308985.png)
![[1-Methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol](/img/structure/B12308988.png)
